molecular formula C14H7F4N B8151508 2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile

2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8151508
M. Wt: 265.20 g/mol
InChI Key: BXBZBXNTZSRTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that features a biphenyl core substituted with fluorine, trifluoromethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile
  • 2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
  • 2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine

Uniqueness

2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-fluoro-3-[3-(trifluoromethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N/c15-13-10(8-19)4-2-6-12(13)9-3-1-5-11(7-9)14(16,17)18/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBZBXNTZSRTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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